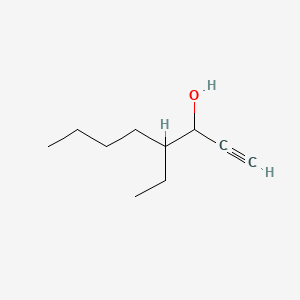

4-Ethyl-1-octyn-3-ol

Descripción general

Descripción

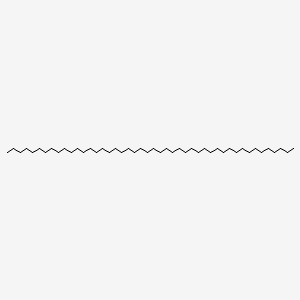

4-Ethyl-1-octyn-3-ol is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da . It is also known by other names such as 1-Octyn-3-ol, 4-ethyl-, and 4-Ethyl-3-hydroxy-1-octyne .

Molecular Structure Analysis

The molecular structure of 4-Ethyl-1-octyn-3-ol can be represented by the linear formula C10H18O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-Ethyl-1-octyn-3-ol has a molecular weight of 154.254 . It is a colorless to yellowish liquid, with a perceptible odor . Other physical and chemical properties include a molar refractivity of 47.65 cm^3, a molar volume of 175.6 cm^3, a surface tension of 32.8 dyne/cm, and a density of 0.878 g/cm^3 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Ethyl-1-octyn-3-ol: is utilized as a corrosion inhibitor, particularly in acid solutions used for metal cleaning and pickling baths . It helps prevent the corrosion or erosion of metal surfaces when exposed to aqueous acid solutions, which is crucial for maintaining the integrity of metals like aluminum, steel, and zinc during cleaning processes.

Pharmaceutical Intermediates

This compound serves as a biodegradable chemical intermediate in the synthesis of pharmaceuticals . Its role in creating intermediates is vital for developing new drugs and treatments, contributing to advancements in medical research and healthcare.

Chemical Synthesis

4-Ethyl-1-octyn-3-ol: is involved in the synthesis of enantiomerically pure secondary alcohols and other complex organic compounds . It acts as a racemic intermediate, which is essential for producing substances with high purity and specific configurations needed in various chemical industries.

Solvent Stabilization

In the field of solvent stabilization, 4-Ethyl-1-octyn-3-ol is recognized for its ability to stabilize solvents, which is crucial for ensuring the consistency and reliability of solvent-based processes .

Metal Complex Solutions

The compound is also used in formulations of metal complex solutions . These solutions have a wide range of applications, including catalysis and materials science, where they are used to create complex metal structures for various industrial applications.

Oilfield Applications

Lastly, 4-Ethyl-1-octyn-3-ol finds its use in oilfield applications as a component in corrosion inhibitors . It helps protect the infrastructure used in oil extraction and processing from corrosive elements, thereby ensuring the smooth operation and longevity of oilfield equipment.

Safety and Hazards

4-Ethyl-1-octyn-3-ol is classified as having acute toxicity - Category 3, Dermal and is hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It is toxic in contact with skin and very toxic to aquatic life . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and avoiding release to the environment .

Mecanismo De Acción

4-Ethyl-1-octyn-3-ol, also known as 4-Ethyloct-1-yn-3-ol, is a chemical compound with the molecular formula

C10H18OC_{10}H_{18}OC10H18O

. This compound has been used in various applications, including as a corrosion inhibitor . However, the detailed mechanism of action of this compound is not well-documented in the literature. The following sections provide a hypothetical overview of the potential targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and environmental influences on the action of 4-Ethyl-1-octyn-3-ol.Target of Action

Given its use as a corrosion inhibitor , it can be hypothesized that the compound interacts with metal surfaces to prevent oxidation and corrosion.

Result of Action

The primary result of the action of 4-Ethyl-1-octyn-3-ol is the prevention of corrosion on metal surfaces . This is achieved by forming a protective layer that prevents the metal from interacting with corrosive agents.

Propiedades

IUPAC Name |

4-ethyloct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-4-7-8-9(5-2)10(11)6-3/h3,9-11H,4-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUQUEAUUPYEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044697 | |

| Record name | 4-Ethyloct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1-octyn-3-ol | |

CAS RN |

5877-42-9 | |

| Record name | 4-Ethyl-1-octyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5877-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-3-hydroxy-1-octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005877429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyn-3-ol, 4-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octyn-3-ol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyloct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyloct-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-3-HYDROXY-1-OCTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1LYK1CE9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

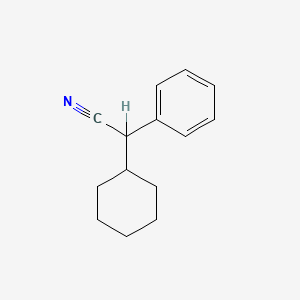

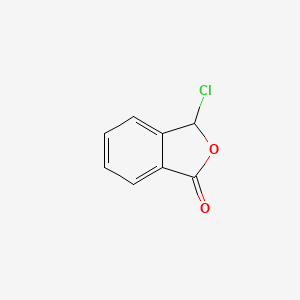

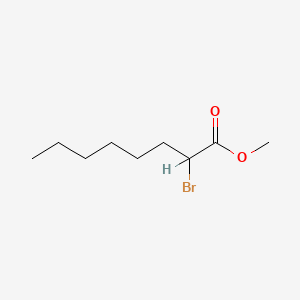

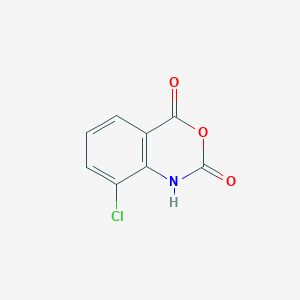

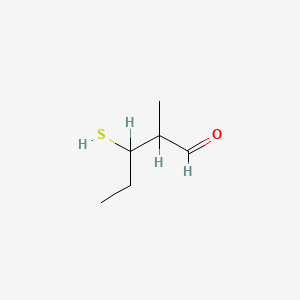

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-ethyl-1-octyn-3-ol attract Hippodamia variegata, and what are the implications for pest control?

A1: Research suggests that 4-ethyl-1-octyn-3-ol, along with other volatile compounds released by aphid-infested cotton plants, acts as a chemical signal for Hippodamia variegata []. This ladybird species exhibits a strong preference for the volatile profile of infested plants, indicating its use in locating prey. Electrophysiological recordings confirmed that H. variegata possesses olfactory receptors sensitive to 4-ethyl-1-octyn-3-ol, eliciting a detectable response []. Behavioral assays, particularly using Y-tube olfactometers, further demonstrated the attractive nature of this compound, especially at higher concentrations [].

Q2: What analytical techniques were employed to identify and study 4-ethyl-1-octyn-3-ol?

A2: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile profiles of both aphid-infested and healthy cotton plants []. This technique facilitated the separation and identification of individual volatile compounds, including 4-ethyl-1-octyn-3-ol, based on their mass-to-charge ratios and fragmentation patterns. Electrophysiological recordings, specifically electroantennography (EAG), were conducted to assess the responsiveness of H. variegata antennae to 4-ethyl-1-octyn-3-ol []. This method provided insights into the compound's ability to stimulate olfactory receptors in the ladybird.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.